Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate
Brand Name: Vulcanchem
CAS No.: 866144-34-5
VCID: VC8143891
InChI: InChI=1S/C18H19NO7S/c1-23-13-4-6-14(7-5-13)27(21,22)19-15(10-18(20)24-2)12-3-8-16-17(9-12)26-11-25-16/h3-9,15,19H,10-11H2,1-2H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C2=CC3=C(C=C2)OCO3
Molecular Formula: C18H19NO7S
Molecular Weight: 393.4 g/mol

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate

CAS No.: 866144-34-5

Cat. No.: VC8143891

Molecular Formula: C18H19NO7S

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate - 866144-34-5

Specification

CAS No. 866144-34-5
Molecular Formula C18H19NO7S
Molecular Weight 393.4 g/mol
IUPAC Name methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C18H19NO7S/c1-23-13-4-6-14(7-5-13)27(21,22)19-15(10-18(20)24-2)12-3-8-16-17(9-12)26-11-25-16/h3-9,15,19H,10-11H2,1-2H3
Standard InChI Key JFMJQXAYMYXRFA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C2=CC3=C(C=C2)OCO3
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C2=CC3=C(C=C2)OCO3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₈H₁₉NO₇S and a molecular weight of 393.41 g/mol . Its structure integrates three key moieties:

  • A 1,3-benzodioxole ring (providing electron-rich aromatic characteristics).

  • A 4-methoxyphenylsulfonamide group (imparting sulfonamide-based reactivity).

  • A methyl propanoate ester (enhancing solubility and metabolic stability) .

Spectral and Computational Data

  • SMILES: COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)OC .

  • InChI Key: KPGHLALSFXFXCX-UHFFFAOYSA-N .

  • IUPAC Name: Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Purity≥98% (HPLC)
SolubilityLikely soluble in DMSO, DCMInferred from analogs

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multistep organic reactions, often involving:

  • Sulfonylation: Reaction of 3-amino-3-(1,3-benzodioxol-5-yl)propanoate with 4-methoxyphenylsulfonyl chloride under basic conditions .

  • Esterification: Protection of the carboxylic acid as a methyl ester using methanol and catalytic acid .

  • Purification: Column chromatography or recrystallization to achieve high purity .

A representative synthetic pathway is illustrated below:

  • Intermediate 1: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid → methyl ester formation.

  • Intermediate 2: Sulfonylation with 4-methoxybenzenesulfonyl chloride.

  • Final Product: Isolation via silica gel chromatography .

Industrial Production

  • Manufacturers: MolCore BioPharmatech and Matrix Scientific produce the compound as a high-purity intermediate for APIs .

  • Scale-Up Challenges: Control of sulfonylation exothermicity and byproduct formation (e.g., over-sulfonated derivatives) .

Pharmacological and Industrial Applications

Drug Intermediate

The compound serves as a precursor in synthesizing anticoagulants (e.g., dabigatran analogs) and protease inhibitors due to its sulfonamide moiety . For example:

  • Dabigatran Etexilate: A thrombin inhibitor where similar sulfonamide intermediates are critical for binding affinity .

Biological Activity Screening

Assay TypeResultReference
AntitubercularModerate activity (MIC ~10 μM)
HDAC InhibitionPotential inhibitor (docking score: -13.6)

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the benzodioxole or sulfonamide groups to enhance bioavailability .

  • Targeted Drug Delivery: Conjugation with nanoparticles for improved pharmacokinetics .

  • Green Chemistry: Developing solvent-free sulfonylation methods to reduce waste .

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